Cyanine7.5 carboxylic acid

Descripción

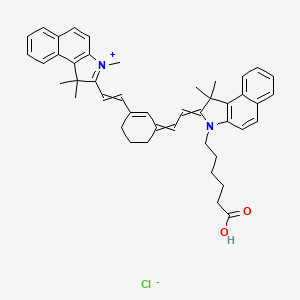

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

6-[1,1-dimethyl-2-[2-[3-[2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]benzo[e]indol-3-yl]hexanoic acid;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H48N2O2.ClH/c1-44(2)39(46(5)37-25-23-33-16-8-10-18-35(33)42(37)44)27-21-31-14-13-15-32(30-31)22-28-40-45(3,4)43-36-19-11-9-17-34(36)24-26-38(43)47(40)29-12-6-7-20-41(48)49;/h8-11,16-19,21-28,30H,6-7,12-15,20,29H2,1-5H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENPZWGBKUDTPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=CC(=CC=C5C(C6=C(N5CCCCCC(=O)O)C=CC7=CC=CC=C76)(C)C)CCC4)C.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H49ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is Cyanine7.5 carboxylic acid?

Cyanine7.5 Carboxylic Acid: A Technical Whitepaper on Near-Infrared Fluorophore Mechanics and Bioconjugation

Executive Summary

Cyanine7.5 (Cy7.5) carboxylic acid is a high-performance, near-infrared (NIR) fluorescent dye engineered for advanced in vivo imaging, multiplexed flow cytometry, and targeted bioconjugation[1],[]. Operating optimally within the NIR Window I (700–900 nm), Cy7.5 circumvents the fundamental limitations of visible-light fluorophores by minimizing tissue autofluorescence and maximizing photon penetration depth[],[3]. This guide dissects the physicochemical properties, structural causality, and bioconjugation methodologies of Cy7.5 carboxylic acid, providing researchers with a self-validating framework for developing robust molecular probes.

Physicochemical and Photophysical Profiling

The utility of Cy7.5 carboxylic acid (CAS: 1803099-44-6) is rooted in its exceptional photophysical characteristics, which are tailored for deep-tissue tracking and high-sensitivity assays[1],[4].

Table 1: Photophysical and Chemical Properties of Cy7.5 Carboxylic Acid

| Property | Value | Causality / Scientific Significance |

| Molecular Weight | 685.4 g/mol [4] | A relatively small molecular footprint minimizes steric hindrance and preserves the biological activity of the conjugated protein or antibody. |

| Excitation Maximum | ~788 nm[4],[] | Aligns perfectly with standard NIR laser lines (e.g., 785 nm solid-state lasers), optimizing energy transfer and instrument compatibility. |

| Emission Maximum | ~808 nm[4],[] | Falls squarely in NIR Window I, ensuring deep tissue penetration by avoiding the absorption spectra of hemoglobin and water[3]. |

| Extinction Coefficient | 223,000 L⋅mol⁻¹⋅cm⁻¹[4],[] | High molar absorptivity guarantees strong photon capture per molecule, enabling the detection of low-abundance biological targets. |

| Stokes Shift | ~20 nm[1] | Provides sufficient spectral separation to filter out excitation back-scatter in sensitive imaging systems. |

| Solubility | DMSO, DMF, DCM[4],[] | As a non-sulfonated core, it requires 5-20% organic co-solvent for aqueous labeling, ensuring dye stability prior to conjugation[5]. |

Structural Causality: The Rigidized Heptamethine Core

The molecular architecture of Cy7.5 is highly analogous to Indocyanine Green (ICG), the FDA-approved clinical standard[6],[7]. However, Cy7.5 incorporates a critical structural upgrade: a rigidized trimethine linker embedded within its heptamethine chain[6].

Mechanistic Advantage: In traditional, non-rigid polymethine dyes, photoexcitation often leads to rapid non-radiative decay via cis-trans photoisomerization. The rigid cyclohexene ring in Cy7.5 restricts this rotational freedom, fundamentally altering the causality of its excited-state dynamics. By suppressing these non-radiative decay pathways, the fluorescence quantum yield is increased by up to 20% compared to parent structures, and photobleaching is severely mitigated[1],[8].

Furthermore, the unactivated carboxylic acid functional group provides a stable, non-reactive moiety. This allows the molecule to either serve as an inert in vivo control for biodistribution studies[9],[10] or be selectively activated for custom bioconjugation[11].

Bioconjugation Methodology: A Self-Validating Protocol

Because Cy7.5 carboxylic acid is non-sulfonated and unactivated, it requires pre-activation and the use of organic co-solvents (DMSO/DMF) to facilitate labeling in aqueous buffers[5],[12]. The following protocol utilizes EDC/NHS chemistry to conjugate the dye to primary amines (e.g., lysine residues on monoclonal antibodies).

Figure 1: Mechanistic pathway for the activation and bioconjugation of Cy7.5 carboxylic acid.

Step-by-Step Experimental Workflow

Step 1: Dye Activation (Non-Aqueous Phase)

-

Dissolve 1 mg of Cy7.5 carboxylic acid in 100 µL of anhydrous DMSO to create a concentrated stock[4].

-

Add 1.5 molar equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.5 molar equivalents of NHS (N-hydroxysuccinimide).

-

Causality: EDC reacts with the carboxyl group to form an unstable O-acylisourea intermediate. NHS rapidly attacks this intermediate to form a stable, amine-reactive NHS ester. This prevents rapid hydrolysis when the dye is later introduced to an aqueous environment.

-

Incubate in the dark at room temperature for 30 minutes.

Step 2: Protein Preparation

-

Buffer exchange the target protein into a primary-amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3) at a concentration of 2-5 mg/mL.

-

Causality: Tris or glycine buffers contain primary amines that will competitively inhibit the labeling reaction. A slightly basic pH (8.3) ensures that the

-amino groups of the protein's lysine residues are deprotonated and highly nucleophilic.

Step 3: Conjugation Reaction

-

Add the activated Cy7.5-NHS ester to the protein solution dropwise while vortexing gently. Ensure the final organic solvent concentration does not exceed 10% to prevent protein denaturation[5].

-

Incubate for 2 hours at room temperature in the dark.

Step 4: Purification and Closed-Loop Validation

-

Remove unreacted dye using a size-exclusion desalting column (e.g., Zeba spin column) equilibrated with PBS[10].

-

Self-Validating Checkpoint: Calculate the Degree of Labeling (DOL) using UV-Vis spectroscopy. Measure absorbance at 280 nm (protein) and 788 nm (Cy7.5).

-

A successful protocol will yield a DOL of 1.5 to 3.0 dyes per protein.

-

If DOL < 1.0, activation failed or premature hydrolysis occurred.

-

If DOL > 4.0, there is a high risk of fluorescence quenching and protein precipitation. This mathematical validation ensures the integrity of the probe before advancing to in vivo models.

-

Preclinical In Vivo Imaging Workflows

In pharmacokinetics and drug development, Cy7.5 carboxylic acid is a linchpin for tracking nanoparticles, liposomes, and recombinant proteins[]. For instance, in joint retention studies, Cy7.5-labeled recombinant lubricin (rHnLub) and unconjugated Cy7.5 carboxylic acid (acting as a free dye control) have been injected intra-articularly to monitor therapeutic retention kinetics via IVIS imaging[10].

Figure 2: Standard in vivo imaging workflow utilizing Cy7.5-conjugated molecular probes.

Mechanistic Insights for In Vivo Use:

-

Deep Tissue Penetration: At the 808 nm emission wavelength, photon scattering and absorption by endogenous chromophores (water, hemoglobin, and melanin) are at their absolute nadir. This physical reality allows the fluorescence signal to be detected at depths of several centimeters[].

-

Control Utility: The free, unactivated Cy7.5 carboxylic acid is frequently utilized as a negative control in biodistribution assays. Because it cannot covalently bind to tissues, it helps researchers definitively differentiate specific target binding of a conjugated probe from passive dye diffusion and renal clearance[9],[10].

References

Sources

- 1. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]

- 3. Cy7.5 羧酸 / cy7.5 carboxylic acid / cy7.5 COOH | 多荧生物_Duofluor [duofluor.com]

- 4. Cy7.5 carboxylic acid, 1803099-44-6 | BroadPharm [broadpharm.com]

- 5. labclinics.com [labclinics.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Sulfo-Cy7.5 carboxylic acid, 2760599-02-6 | BroadPharm [broadpharm.com]

- 8. interchim.fr [interchim.fr]

- 9. apexbt.com [apexbt.com]

- 10. Recombinant manufacturing of multispecies biolubricants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lumiprobe – Ala Biolab [alabiolab.ro]

- 12. apexbt.com [apexbt.com]

Cyanine7.5 Carboxylic Acid: Structural Photophysics and Bioconjugation Strategies for NIR-I Imaging

This guide is structured as a high-level technical whitepaper designed for application scientists and researchers. It prioritizes mechanistic understanding over rote instruction, ensuring you can adapt these protocols to specific experimental constraints.

Executive Summary

Cyanine7.5 (Cy7.[1][2][3][4][]5) carboxylic acid represents a critical class of Near-Infrared (NIR) fluorophores used extensively in deep-tissue in vivo imaging. Unlike its predecessor Cyanine7 (Cy7), the Cy7.5 scaffold incorporates benzoindole heterocycles, inducing a bathochromic shift (red-shift) that pushes emission maxima beyond 800 nm. This shift is vital for minimizing photon scattering and avoiding the autofluorescence of biological tissues (hemoglobin/water absorption minima).

This guide details the structural causality behind Cy7.5's photophysics, provides a self-validating bioconjugation protocol via carbodiimide chemistry, and analyzes its utility in high-fidelity NIR-I imaging.

Molecular Architecture & Photophysics

Structural Determinants of Fluorescence

The defining feature of Cy7.5 is the benzoindole moiety. Standard Cy7 dyes utilize an indole ring; the fusion of an additional benzene ring in Cy7.5 extends the

-

Causality: Extended conjugation lowers the HOMO-LUMO energy gap.

-

Effect: This results in a ~20-30 nm red-shift in both excitation and emission spectra compared to Cy7, moving the dye deeper into the "optical window" of biological tissue.

Quantitative Photophysical Profile

The following data represents the standard non-sulfonated Cyanine7.5 carboxylic acid in a polar organic solvent (e.g., DMSO/Ethanol) or aqueous buffer (if sulfonated).

| Property | Value | biological Significance |

| Excitation Max ( | 788 nm | Matches 785 nm laser lines; minimizes tissue autofluorescence. |

| Emission Max ( | 808 nm | Deep tissue penetration; distinct from Cy7 (773 nm) and Cy5 (670 nm). |

| Extinction Coeff.[4][][6][7][8][9] ( | ~223,000 | High photon capture cross-section leads to bright signals. |

| Quantum Yield ( | ~0.10 | Higher than Indocyanine Green (ICG); sufficient for sensitive detection. |

| Molecular Weight | ~685.34 Da | Small enough to minimize steric hindrance on conjugated antibodies. |

| Solubility | Low in Water | Requires organic co-solvent (DMSO/DMF) for conjugation reactions.[] |

Critical Note: The "Carboxylic Acid" form is non-reactive until activated. It is hydrophobic compared to "Sulfo-Cy7.5." Ensure your solvent system is compatible with your target biomolecule.

Structural Logic Diagram

The following diagram illustrates the causal link between the chemical structure and imaging performance.

Figure 1: Structural logic flow showing how benzo-fusion leads to enhanced NIR-I imaging capabilities.

Bioconjugation Chemistry: The EDC/NHS Workflow

The carboxylic acid group on Cy7.5 is chemically inert towards amines under physiological conditions. It must be activated in situ to form a reactive succinimidyl ester.

Mechanism of Action

-

Activation: The carbodiimide (EDC) reacts with the carboxylate to form an unstable O-acylisourea intermediate.

-

Stabilization: N-hydroxysulfosuccinimide (Sulfo-NHS) displaces the intermediate to form a semi-stable amine-reactive NHS ester.

-

Amidation: The primary amine (Lysine

-amine or N-terminus) attacks the NHS ester, forming a stable amide bond.[4]

Experimental Protocol (Self-Validating)

Reagents:

-

Cy7.5 Carboxylic Acid (dissolved in anhydrous DMSO at 10 mg/mL).

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[10]

-

Sulfo-NHS (N-hydroxysulfosuccinimide).[10]

-

Activation Buffer: 100 mM MES, pH 6.0 (Crucial: Avoid amines like Tris).

-

Coupling Buffer: 1X PBS, pH 7.4 (Adjusted to pH 8.0 with bicarbonate).

Step-by-Step Methodology:

-

Activation Phase (The "Zero-Length" Step):

-

Dissolve Cy7.5-COOH in DMSO.[8]

-

Add 1.5 molar equivalents of EDC and 2.5 molar equivalents of Sulfo-NHS to the dye solution.

-

Incubate for 15 minutes at Room Temperature (RT) in the dark.

-

Validation: The solution should remain clear. Precipitation indicates hydrolysis or poor solubility.

-

-

Coupling Phase:

-

Dilute the target protein to 1-3 mg/mL in Coupling Buffer (pH 8.0).

-

Add the activated dye mixture to the protein dropwise while vortexing.

-

Stoichiometry: Use a 10:1 to 20:1 dye-to-protein molar excess.

-

Incubate for 2 hours at RT or overnight at 4°C with continuous mixing.

-

-

Purification (Critical):

-

Remove unreacted dye using a Desalting Column (e.g., PD-10 or Zeba Spin) or Dialysis (MWCO 10-20 kDa).

-

Validation: Run UV-Vis. You should see two peaks: 280 nm (Protein) and 788 nm (Cy7.5). If the 788 nm peak is absent, conjugation failed.

-

Conjugation Workflow Diagram

Figure 2: Step-by-step reaction workflow for converting inert Cy7.5-COOH into a bioconjugate.

Troubleshooting & Optimization

Controlling the Degree of Labeling (DOL)

Over-labeling leads to fluorescence quenching (self-quenching) due to the close proximity of dye molecules on the protein surface.

-

Optimal DOL: 2 to 4 dye molecules per IgG antibody.

-

Calculation:

-

Where

(Correction Factor) for Cy7.5 is typically ~0.04 - 0.09 (check specific batch CoA).

-

Solubility Issues

The non-sulfonated carboxylic acid form is hydrophobic.

-

Symptom: Dye precipitates upon addition to the aqueous protein buffer.

-

Solution: Ensure the organic solvent (DMSO) constitutes <10% of the final volume. If precipitation persists, switch to Sulfo-Cyanine7.5 , which is water-soluble.

pH Sensitivity

-

Activation (pH 6.0): EDC is most stable at slightly acidic pH.

-

Coupling (pH 8.0): Primary amines must be deprotonated (neutral) to act as nucleophiles.

-

Failure Mode: Performing the entire reaction at pH 7.0 is a common error; it compromises both activation efficiency and amine reactivity.

References

-

AxisPharm. Cyanine 7.5 (Cy7.[1]5) Dye Applications and Properties.[1][2][11][3][4][][12] Retrieved from [Link]

-

Antibodies.com. Sulfo-Cyanine 7.5 carboxylic acid: Spectral Data and Protocols. Retrieved from [Link]

Sources

- 1. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. genelink.com [genelink.com]

- 6. lunanano.ca [lunanano.ca]

- 7. Sulfo-Cyanine 7.5 carboxylic acid (A270302) | Antibodies.com [antibodies.com]

- 8. Cyanine 7.5 carboxylic acid (A270177) | Antibodies.com [antibodies.com]

- 9. Sulfo-Cyanine 7.5 carboxylic acid, 100mg | Labscoop [labscoop.com]

- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 11. lumiprobe.com [lumiprobe.com]

- 12. lumiprobe.com [lumiprobe.com]

Cyanine7.5 Carboxylic Acid: Principles of Near-Infrared Fluorescence and Bioconjugation Workflows

Executive Summary

The strategic deployment of near-infrared (NIR) fluorescent probes has fundamentally advanced non-invasive in vivo imaging, image-guided surgery, and deep-tissue biodistribution studies. Among the leading fluorophores in this domain is Cyanine7.5 (Cy7.5) carboxylic acid. As an unactivated, highly stable polymethine dye, it provides researchers with a robust foundation for custom bioconjugation. This whitepaper deconstructs the photophysical mechanisms driving Cy7.5's fluorescence, the structural causality behind its performance, and field-proven, self-validating methodologies for its application in drug development.

Structural Anatomy & The Polymethine Core

Cyanine7.5 belongs to the family of heptamethine cyanine dyes. Its core architecture consists of an extended polymethine bridge connecting two nitrogen-containing heterocycles (typically benzo-indolium groups).

The photophysical behavior of this structure is governed by the particle-in-a-box principle (Kuhn rule) . Extending the conjugated

Crucially, modern Cy7.5 architectures incorporate a rigid cyclohexene or cyclopentene ring within the central polymethine bridge. This rigidity is a deliberate design choice: it restricts the rotational degrees of freedom of the polymethine chain, thereby suppressing non-radiative decay pathways (such as internal conversion via conical intersections). This structural reinforcement increases the fluorescence quantum yield by approximately 20% compared to non-rigid parent structures 2[2].

Photophysical Principles of Cy7.5 Fluorescence

The fluorescence of Cy7.5 is dictated by Jablonski diagram mechanics optimized for biological transparency. Upon absorption of a photon at its excitation maximum (~788 nm), a

This 808 nm emission is strategically located in the NIR-I window . In this spectral region, the attenuation coefficient of biological tissues is minimized because absorption by water, lipids, and hemoglobin is exceptionally low. Furthermore, Rayleigh scattering is inversely proportional to the fourth power of the wavelength (

Jablonski mechanics of Cy7.5 fluorescence and NIR deep tissue penetration.

Quantitative Spectral Data

To facilitate experimental design, the core photophysical parameters of Cy7.5 carboxylic acid are summarized below:

| Property | Value | Causality / Significance |

| Excitation Maximum | 788 nm | Aligns perfectly with widely available, cost-effective NIR laser diodes. |

| Emission Maximum | 808 nm | Falls squarely in the NIR-I window; bypasses endogenous tissue autofluorescence. |

| Extinction Coefficient | 223,000 M⁻¹cm⁻¹ | Exceptionally high probability of photon absorption per molecule, ensuring bright signals. |

| Quantum Yield | ~0.1 (10%) | Enhanced by the rigid central ring which minimizes energy loss to molecular vibrations. |

| Molecular Weight | 685.4 g/mol | Small footprint prevents steric hindrance when conjugated to antibodies or peptides. |

Data supported by 5[5] and 3[3].

Causality in Experimental Design: Why the Carboxylic Acid?

A common question in probe design is: Why utilize the unactivated carboxylic acid instead of purchasing a pre-formed NHS ester?

Pre-activated NHS esters are highly susceptible to hydrolysis in the presence of ambient moisture during shipping and storage. By starting with the stable Cyanine7.5 carboxylic acid, researchers maintain absolute thermodynamic control. The free carboxylic acid acts as an inert, highly stable precursor that can be stored for up to 24 months at -20°C without degradation3[3]. It remains unreactive until deliberately activated with EDC and NHS in a strictly anhydrous environment. This guarantees near 100% active ester availability at the exact moment the biological target is introduced. Furthermore, the carboxylic acid allows researchers to synthesize custom derivatives, such as hydrazides for carbonyl labeling 6[6].

Step-by-Step Methodology: Activation and Bioconjugation

The following protocol outlines the in situ activation of Cy7.5 carboxylic acid and subsequent conjugation to a primary amine-containing protein. This workflow is designed as a self-validating system to prevent the loss of expensive biological targets.

Phase 1: On-Demand Activation

-

Solubilization: Dissolve 1 mg of Cy7.5 carboxylic acid in 100 µL of anhydrous DMSO or DMF. Causality: Non-sulfonated Cy7.5 is hydrophobic; strictly anhydrous solvents prevent premature hydrolysis of the intermediate.

-

Catalysis: Add 1.2 molar equivalents of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 1.2 molar equivalents of NHS (N-Hydroxysuccinimide).

-

Incubation: Vortex briefly and incubate at room temperature in the dark for 1 hour.

-

Self-Validation Checkpoint (TLC): Spot a fraction of the mixture on a silica TLC plate. The conversion of the carboxylic acid (lower

) to the Cy7.5-NHS ester (higher

Phase 2: Protein Conjugation & Purification

-

Target Preparation: Dissolve the target protein in 0.1 M Sodium Bicarbonate buffer (pH 8.3 - 8.5). Causality: A slightly basic pH is required to deprotonate the

-amines of lysine residues, rendering them nucleophilic enough to attack the NHS ester. -

Conjugation: Add the activated Cy7.5-NHS ester dropwise to the protein solution (typically at a 5:1 to 10:1 dye-to-protein molar ratio). Incubate for 2 hours at room temperature or overnight at 4°C.

-

Purification: Remove unreacted dye using Size Exclusion Chromatography (e.g., a PD-10 desalting column) equilibrated with PBS.

-

Self-Validation Checkpoint (Degree of Labeling): Measure the absorbance of the purified conjugate at 280 nm (protein) and 788 nm (Cy7.5). Calculate the Degree of Labeling (DOL). An optimal DOL is between 1.5 and 3.0; higher ratios risk fluorescence quenching via intermolecular

stacking.

Workflow for EDC/NHS activation and bioconjugation of Cy7.5 carboxylic acid.

References

-

Luna Nanotech. Cyanine7.5 carboxylic acid. Retrieved from [Link]

-

National Center for Biotechnology Information (PMC). Activatable fluorescence sensors for in vivo bio-detection in the second near-infrared window. Retrieved from[Link]

-

Antibodies.com. Cyanine 7.5 NHS ester (A270180). Retrieved from[Link]

-

National Center for Biotechnology Information (PMC). Defining a Polymethine Dye for Fluorescence Anisotropy Applications in the Near-Infrared Spectral Range. Retrieved from[Link]

Sources

- 1. Defining a Polymethine Dye for Fluorescence Anisotropy Applications in the Near-Infrared Spectral Range - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyanine 7.5 NHS ester (A270180) | Antibodies.com [antibodies.com]

- 3. lunanano.ca [lunanano.ca]

- 4. Activatable fluorescence sensors for in vivo bio-detection in the second near-infrared window - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cy7.5 carboxylic acid, 1803099-44-6 | BroadPharm [broadpharm.com]

- 6. Cy7.5 hydrazide | BroadPharm [broadpharm.com]

Introduction to near-infrared fluorescent dyes

Topic: Advanced Technical Guide: Near-Infrared (NIR) Fluorescent Dyes in Biomedical Imaging Content Type: In-depth Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Photon Advantage

In the realm of biomedical imaging, the transition from the visible spectrum (400–650 nm) to the Near-Infrared (NIR) windows (700–1700 nm) represents a fundamental shift in signal-to-noise ratio (SNR) and penetration depth.[1][2] For drug development professionals and imaging scientists, NIR fluorophores are not merely "colors"; they are engineered tools designed to overcome the intrinsic optical barriers of biological tissue: autofluorescence , photon scattering , and absorption .

This guide synthesizes the physicochemical properties of NIR-I and emerging NIR-II fluorophores, detailing the causal relationships between dye structure and in vivo performance. It provides a self-validating protocol for bioconjugation, ensuring that the reader can replicate high-fidelity labeling with minimized aggregation—a common failure mode in preclinical imaging.

Physics of the Optical Window: Why NIR?

To select the correct dye, one must understand the optical properties of the tissue matrix.

-

Autofluorescence: Endogenous biomolecules (flavin, NADH, collagen, elastin) emit strongly in the visible range. Above 700 nm, this background signal drops precipitously, allowing for the detection of nanomolar probe concentrations.

-

Scattering (The Depth Limiter): Photon scattering in tissue is dominated by Mie and Rayleigh scattering, which scale inversely with wavelength (

, where

Visualizing the Biological Window

Caption: Progression of optical windows showing the reduction of scattering and autofluorescence, bounded by water absorption.[1][2][4][5][6][7][8][9][10][11][12]

Chemical Classes & Structural Selection

The "Senior Scientist" approach requires selecting dyes based on solubility , photostability , and quantum yield (QY) , rather than just excitation wavelength.

The Cyanine Family (The Workhorses)

Cyanines are polymethine chains bridging two nitrogen-containing heterocycles.

-

Indocyanine Green (ICG): The only FDA-approved NIR dye.

-

Limitation: Amphiphilic nature leads to high plasma protein binding and rapid biliary clearance. It lacks a reactive group for conjugation.

-

-

Sulfonated Cyanines (e.g., IRDye 800CW, Cy7.5):

-

Innovation: The addition of sulfonate (

) groups is critical. It increases water solubility, reduces aggregation (self-quenching), and prevents non-specific binding to cell membranes. IRDye 800CW is currently the gold standard for clinical translation due to its stability.

-

Emerging NIR-II Fluorophores

-

Small Molecules (D-A-D): Donor-Acceptor-Donor architectures (e.g., CH1055). These overcome the toxicity concerns of inorganic probes (Quantum Dots).

-

Challenge: Many NIR-II dyes are hydrophobic and suffer from Aggregation-Induced Quenching (ACQ) in aqueous buffers.

-

Solution: Encapsulation in amphiphilic polymers or designing Aggregation-Induced Emission (AIE) luminogens.

Comparative Data: Key Fluorophores

| Dye Class | Representative Dye | Ex/Em (nm) | Key Feature | Primary Failure Mode | |

| Cyanine (Classic) | Cy7 | 747 / 776 | ~250,000 | Low cost, widely available | Poor photostability; Aggregates easily |

| Cyanine (Clinical) | ICG | 780 / 830 | ~130,000 | FDA Approved | No conjugation; Rapid clearance (<5 min) |

| Sulfonated Cyanine | IRDye 800CW | 774 / 789 | 240,000 | High solubility, Low background | Expensive; Large steric footprint |

| NIR-II Small Mol. | CH1055 | 800 / 1055 | ~10,000 | Deep tissue resolution | Low Quantum Yield in water (<1%) |

Protocol: High-Fidelity Antibody Conjugation

Trustworthiness Pillar: This protocol uses NHS-ester chemistry , the most robust method for labeling lysine residues on antibodies.

-

Critical Control Point: The pH must be kept between 8.3–8.5. Below 8.0, reactivity drops; above 9.0, the NHS ester hydrolyzes rapidly before conjugating.

Materials

-

Antibody: 1 mg/mL in PBS (Must be free of BSA, Gelatin, Azide, Tris, or Glycine).

-

Dye: NHS-ester functionalized NIR dye (dissolved in anhydrous DMSO).

-

Buffer: 1M Sodium Bicarbonate (

), pH 8.5. -

Purification: Zeba Spin Desalting Columns (7K MWCO).

Step-by-Step Workflow

-

Buffer Exchange (If necessary): If antibody is in Tris/Glycine, dialyze into PBS.

-

pH Adjustment: Add 1/10th volume of 1M

to the antibody solution to raise pH to ~8.5. -

Dye Preparation: Dissolve NIR-NHS dye in DMSO to 10 mg/mL. Note: Prepare immediately before use.[13] NHS esters hydrolyze in minutes in moisture.

-

Reaction: Add dye to antibody at a molar excess of 4:1 to 8:1 .

-

Why? Large NIR dyes (like Cy7) can cause precipitation if over-labeled. A ratio of 4:1 usually yields a DOL of ~2.

-

-

Incubation: 1 hour at Room Temperature (20–25°C) in the dark .

-

Purification: Apply mixture to equilibrated Zeba Spin column. Centrifuge at 1500 x g for 2 min. The flow-through contains the labeled antibody; free dye remains in the column.

Visualization: Conjugation Logic

Caption: Decision logic for NHS-ester conjugation, emphasizing buffer compatibility checks.

Quality Control: Calculating Degree of Labeling (DOL)

Blindly using a conjugate without verifying the DOL is scientific malpractice.

-

Low DOL (<1): Weak signal.

-

High DOL (>5): Fluorescence quenching (dye-dye interference) and altered antibody pharmacokinetics.

The Formula:

Where:

- : Absorbance of the conjugate at the dye's peak (e.g., 780 nm).

- : Absorbance of the conjugate at 280 nm (protein peak).[7][11][14][15]

-

: Molar extinction coefficient of IgG (~210,000

- : Molar extinction coefficient of the dye.[7][11][16][17]

-

(Correction Factor): The % of the dye's absorbance that appears at 280 nm (

-

Typical CF values: IRDye 800CW = 0.03; Cy7 = 0.08.

-

Self-Validation: If your calculated DOL is >6, repeat the experiment with a lower dye:protein input ratio.

Future Outlook: The NIR-IIb Frontier

While NIR-I is established, the frontier lies in NIR-IIb (1500–1700 nm) .[4] In this window, scattering is negligible, and zero autofluorescence exists.[9]

-

Current Limit: Water absorption begins to rise at 1450 nm, but a "sweet spot" exists at 1600 nm.

-

Development: Researchers are developing "activatable" probes (turned "on" by enzymes like MMPs) in the NIR-II window to combine deep tissue penetration with high biological specificity.

References

-

Hong, G., Antaris, A. L., & Dai, H. (2017). Near-infrared fluorophores for biomedical imaging. Nature Biomedical Engineering, 1(1), 0010. [Link]

-

Carr, J. A., et al. (2018). Shortwave infrared fluorescence imaging with the clinically approved near-infrared dye indocyanine green. Proceedings of the National Academy of Sciences, 115(19), 4465-4470. [Link]

-

LI-COR Biosciences. (n.d.). IRDye® 800CW Infrared Dye Technical Guide. [Link]

-

Zhu, S., et al. (2019). Molecular Design of NIR-II Fluorophores for Biomedical Imaging. Topics in Current Chemistry, 377, 16. [Link]

Sources

- 1. Near Infrared (NIR) Fluorescent Dyes | Fluorescent Dyes | Tocris Bioscience [tocris.com]

- 2. researchgate.net [researchgate.net]

- 3. Near-Infrared-II (NIR-II) Bioimaging via Off-Peak NIR-I Fluorescence Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. worldscientific.com [worldscientific.com]

- 5. papers.ssrn.com [papers.ssrn.com]

- 6. researchgate.net [researchgate.net]

- 7. spectra.arizona.edu [spectra.arizona.edu]

- 8. pure.rug.nl [pure.rug.nl]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Fluorescence Imaging of DMDG-ICG Across NIR-I and NIR-II Windows Using a Single-Camera System | MDPI [mdpi.com]

- 11. Degree of labeling (DOL) step by step [abberior.rocks]

- 12. mdpi.com [mdpi.com]

- 13. broadpharm.com [broadpharm.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 16. info.gbiosciences.com [info.gbiosciences.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

Technical Deep Dive: Cyanine7.5 Carboxylic Acid in NIR Bioimaging

Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Focus: Physicochemical properties, activation chemistry, and in vivo imaging applications.

Introduction: The NIR Advantage

Cyanine7.5 (Cy7.[1][2][3][4][]5) carboxylic acid represents a critical tool in the arsenal of near-infrared (NIR) fluorophores. Unlike standard visible-range dyes (e.g., FITC, TRITC) or even standard Cyanine7, Cy7.5 offers a spectral profile red-shifted into the 788 nm (excitation) / 808 nm (emission) window.

For the researcher, this specific "carboxylic acid" derivative (-COOH) is not a ready-to-use label but a chemical building block . It provides the structural versatility to create custom active esters (NHS), hydrazides, or other reactive species, offering a cost-effective and stable alternative to pre-activated esters which hydrolyze rapidly in storage.

This guide bridges the gap between the raw chemical precursor and its application in high-fidelity in vivo imaging.

Physicochemical Profile

Cy7.5 is distinguished by its benzoindole ring structure, which extends the conjugation length of the polymethine chain compared to the indolenine-based Cy7. This structural modification results in a bathochromic shift (red shift) and improved quantum yield.

Table 1: Critical Technical Specifications

| Property | Value / Characteristic | Relevance to Experiment |

| Excitation Max | ~788 nm | Matches 785 nm laser lines common in NIR imagers. |

| Emission Max | ~808 nm | Deep tissue penetration; distinct from Cy7 (~773 nm). |

| Extinction Coeff.[4][][6][7][8] ( | ~223,000 | High brightness per molecule.[9] |

| Quantum Yield (QY) | ~0.10 – 0.21 | Higher than ICG; sufficient for deep tissue tracking. |

| Molecular Weight | ~685.34 Da (Free Acid) | Small enough to minimize steric hindrance on antibodies. |

| Solubility | Organic (DMSO, DMF) | Critical: Non-sulfonated Cy7.5-COOH is hydrophobic. |

| Reactive Group | Carboxylic Acid (-COOH) | Non-reactive toward amines without activation. |

Expert Insight: Do not confuse Cyanine7.5 with Sulfo-Cyanine7.5 . The guide below focuses on the non-sulfonated carboxylic acid, which requires organic solvents for initial dissolution. If your application is strictly 100% aqueous with no organic tolerance, switch to the Sulfo- variant.

Chemical Activation Strategy

The carboxylic acid group on Cy7.5 is chemically inert towards the primary amines (

The industry-standard method is carbodiimide crosslinking using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

Mechanism of Action[1][10][11]

-

Activation: EDC reacts with the carboxylate to form an unstable O-acylisourea intermediate.

-

Stabilization: NHS displaces the intermediate to form a semi-stable NHS-ester.

-

Conjugation: The amine on the target protein attacks the NHS-ester, forming a stable amide bond.[4]

Visualization: Activation & Conjugation Pathway[10]

Figure 1: The two-step activation pathway. Note that the NHS-ester intermediate is hydrolytically unstable and must be used immediately or stored strictly anhydrously.

Experimental Protocol: Antibody Conjugation

This protocol assumes you are starting with Cy7.5 Carboxylic Acid (hydrophobic) and conjugating it to an IgG antibody.

Phase 1: Dye Activation (The "Organic" Step)

Context: Water competes with NHS formation. Perform this step in anhydrous solvent.

-

Dissolution: Dissolve 1 mg of Cy7.5-COOH in 100 µL of anhydrous DMSO or DMF.

-

Reagent Prep: Prepare fresh stock solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in dry DMSO.

-

Activation Reaction:

-

Add 1.5 molar equivalents of EDC to the dye solution.[10]

-

Add 2.5 molar equivalents of NHS to the dye solution.

-

Why this ratio? Excess NHS ensures the unstable EDC intermediate is quickly converted to the more stable NHS ester.

-

-

Incubation: Rotate at room temperature (RT) for 60 minutes in the dark.

Phase 2: Conjugation (The "Aqueous" Step)

Context: The target antibody lives in water. You must mix phases carefully.

-

Buffer Exchange: Ensure antibody is in PBS (pH 7.2–7.5) or Bicarbonate buffer (pH 8.3). Avoid Tris or Glycine buffers (their amines will scavenge the dye).

-

Mixing: Slowly add the activated dye solution (from Phase 1) to the antibody solution.

-

Limit: Keep organic solvent volume < 10% of total volume to prevent protein denaturation.

-

Stoichiometry: Aim for a Dye-to-Protein ratio of 10:1 to 20:1 initially to achieve a final DOL (Degree of Labeling) of ~2-4.

-

-

Incubation: Incubate for 2 hours at RT or overnight at 4°C, strictly protected from light.

Phase 3: Purification (The "Cleanup")

Context: Free dye will cause immense background noise in imaging.

-

Method: Use a Spin Desalting Column (MWCO 7kDa) or Dialysis (MWCO 10-12kDa).

-

Process: Equilibrate column with PBS. Load reaction mix. Collect the early eluting fraction (labeled protein). The free dye will remain in the column.

-

Validation: Measure absorbance at 280 nm (Protein) and 788 nm (Dye) to calculate DOL.

Applications in In Vivo Imaging[3][5][11][12][13][14]

Cy7.5 is superior to Cy7 for in vivo work due to its further red-shifted emission (808 nm), which moves further away from the tissue autofluorescence "hump" that occurs below 700 nm.

The "NIR Window" Logic

Biological tissues (skin, muscle, fat) are strong absorbers of visible light (hemoglobin) and water absorbs heavily above 900 nm. The 700–900 nm range is the "optical window" where tissues are most transparent.

Visualization: In Vivo Imaging Workflow

Figure 2: The logical flow of an in vivo experiment. Clearance of unbound probe is essential for high contrast.

Troubleshooting & Storage

Common Failure Modes

-

Precipitation:

-

Cause: Adding hydrophobic Cy7.5-COOH directly to aqueous buffer.

-

Fix: Always dissolve in DMSO/DMF first.

-

-

No Conjugation:

-

Cause: Hydrolysis of the NHS ester before adding protein.

-

Fix: Use anhydrous solvents for activation; add to protein immediately after activation.

-

-

High Background:

-

Cause: Insufficient purification (free dye remains).

-

Fix: Perform a second round of dialysis or use Size Exclusion Chromatography (SEC).

-

Storage Protocols

-

Solid Powder: Store at -20°C, desiccated, protected from light. Stable for 12-24 months.

-

Stock Solution (DMSO): Store at -20°C. Use within 1 month. Avoid repeated freeze-thaw cycles (aliquot into single-use vials).

References

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]

- 4. genelink.com [genelink.com]

- 6. lunanano.ca [lunanano.ca]

- 7. Cyanine 7.5 carboxylic acid (A270177) | Antibodies.com [antibodies.com]

- 8. Sulfo-Cyanine 7.5 carboxylic acid (A270302) | Antibodies.com [antibodies.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. benchchem.com [benchchem.com]

Cyanine7.5 Carboxylic Acid: Photophysical Dynamics, Spectral Profiling, and Bioconjugation Workflows in Near-Infrared Imaging

Executive Summary

In the landscape of preclinical drug development and molecular imaging, the near-infrared (NIR) window—specifically NIR-I (700–900 nm)—offers unparalleled advantages for in vivo applications. Within this spectral region, tissue autofluorescence, photon scattering, and lipid absorption are minimized, enabling deep tissue penetration. Cyanine7.5 (Cy7.5) carboxylic acid has emerged as a premier fluorophore for these applications[1][2]. This technical whitepaper dissects the photophysical properties, structural causality, and spectral validation of Cy7.5 carboxylic acid, providing a self-validating experimental workflow for researchers and drug development professionals.

Molecular Architecture and Photophysical Causality

The superior performance of Cy7.5 over traditional dyes like Indocyanine Green (ICG) is rooted in its highly engineered molecular architecture[2][3].

-

Rigidized Trimethine Bridge: The core of Cy7.5 features a polymethine chain reinforced with a rigid trimethylene bridge[4][5]. This structural rigidity is not merely aesthetic; it fundamentally restricts the non-radiative decay pathways (such as internal conversion via bond rotation) that typically plague flexible cyanine dyes[5][6]. The causality is direct: reduced non-radiative decay translates to a significantly improved fluorescence quantum yield[3][5].

-

Carboxylic Acid Handle: The unactivated terminal carboxylic acid group provides a highly stable, non-reactive state for long-term storage[7][8]. It serves as a versatile precursor that can be chemically activated (e.g., to an NHS ester) to form stable amide bonds with primary amines on antibodies, peptides, or nanoparticles[4][6].

Logical relationship between Cy7.5 structural features and photophysical properties.

Spectral Profiling: Absorbance and Emission Dynamics

Understanding the exact spectral parameters of Cy7.5 is critical for optimizing excitation sources (e.g., 785 nm lasers) and emission filters in imaging systems. Cy7.5 exhibits a massive extinction coefficient, ensuring high photon absorption per molecule, which is crucial for detecting low-abundance targets in vivo[6][7].

Table 1: Photophysical Properties of Cy7.5 Carboxylic Acid

| Parameter | Value | Scientific Implication |

| Excitation Maximum (λex) | 788 nm[6][7] | Perfectly aligns with standard 785 nm NIR laser diodes. |

| Emission Maximum (λem) | 808 nm[6][7] | Deep NIR-I emission avoids tissue autofluorescence. |

| Extinction Coefficient (ε) | 223,000 M⁻¹cm⁻¹[6][7] | Exceptionally high brightness and photon absorption capacity. |

| Fluorescence Quantum Yield (Φ) | 0.1[7] | 20% higher than parent un-rigidized structures[6]. |

| Solubility | DMSO, DMF, DCM[6][7] | Requires organic co-solvents for initial solubilization due to hydrophobicity. |

Note: For applications requiring direct dissolution in aqueous buffers without organic co-solvents, the sulfonated derivative (Sulfo-Cy7.5 carboxylic acid) is utilized. Sulfo-Cy7.5 exhibits a slightly blue-shifted spectrum (λex: 778 nm, λem: 797 nm) and a higher quantum yield (0.21) due to the solubilizing sulfonate groups[3][4].

Experimental Methodology: Self-Validating Spectral & Conjugation Workflow

To ensure scientific integrity and reproducible results, the following protocol is designed as a self-validating system . Each step includes a verification checkpoint to confirm the causality of the experimental choice before proceeding.

Phase 1: Solubilization and Spectral Validation

Because standard Cy7.5 carboxylic acid has low aqueous solubility[6], attempting to dissolve it directly in PBS will result in aggregation, quenching, and inaccurate spectral readings.

-

Stock Preparation: Dissolve Cy7.5 carboxylic acid in anhydrous DMSO or DMF to a concentration of 10 mM[6][7].

-

Causality: Anhydrous solvents prevent premature degradation and ensure complete monomeric solubilization.

-

-

Absorbance Measurement (Validation Checkpoint 1): Dilute the stock 1:1000 in your target working buffer (e.g., PBS with 5% DMSO). Scan the absorbance from 700 nm to 850 nm against a matched solvent blank[9].

-

Validation: The presence of a sharp peak at ~788 nm confirms dye integrity. A broadened or blue-shifted peak indicates dye aggregation (H-dimer formation).

-

-

Emission Profiling (Validation Checkpoint 2): Set the spectrofluorometer excitation wavelength to the exact absorbance maximum determined in Step 2. Scan emission from 795 nm to 850 nm[9].

-

Validation: A distinct emission peak at ~808 nm confirms the fluorophore is active and capable of Stokes shift[7].

-

Phase 2: Activation and Bioconjugation

The free carboxylic acid must be converted into a reactive ester to conjugate with proteins[4][6].

-

Chemical Activation: React Cy7.5 carboxylic acid with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-Hydroxysuccinimide (NHS) in anhydrous DMF.

-

Activation Verification (Validation Checkpoint 3): Perform a rapid HPLC-MS or TLC analysis.

-

Protein Conjugation: Introduce the activated Cy7.5-NHS ester to the protein solution (in an amine-free buffer like PBS, pH 8.0-8.5). The elevated pH ensures primary amines (e.g., lysine residues) are unprotonated and highly nucleophilic.

Step-by-step workflow for Cy7.5 spectral validation and bioconjugation.

Conclusion

Cyanine7.5 carboxylic acid is a highly optimized, rigidized fluorophore that solves the historical limitations of rapid non-radiative decay seen in earlier cyanine generations. By strictly adhering to spectral validation protocols and understanding the causality behind solvent and pH choices during bioconjugation, researchers can leverage its massive extinction coefficient (223,000 M⁻¹cm⁻¹) and deep NIR emission (808 nm) to achieve unprecedented signal-to-noise ratios in preclinical imaging and drug tracking.

References

-

Cyanine 7.5 NHS ester (A270180) - Antibodies.com Antibodies.com[Link]

-

Sulfo-Cyanine7.5 NHS ester | lumiprobe貨號16320 (1mg) Biopioneer[Link]

-

Cy7.5 羧酸[ Cyanine 7.5 carboxylic acid ] - Duofluor Duofluor[Link]

Sources

- 1. Cy7.5 羧酸 / cy7.5 carboxylic acid / cy7.5 COOH | 多荧生物_Duofluor [duofluor.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Sulfo-Cy7.5 carboxylic acid, 2760599-02-6 | BroadPharm [broadpharm.com]

- 5. Cy7.5 azide, 1628790-36-2 | BroadPharm [broadpharm.com]

- 6. Cyanine 7.5 NHS ester (A270180) | Antibodies.com [antibodies.com]

- 7. Cy7.5 carboxylic acid, 1803099-44-6 | BroadPharm [broadpharm.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. benchchem.com [benchchem.com]

- 10. biopioneer.com.tw [biopioneer.com.tw]

Technical Guide: Cyanine7.5 Carboxylic Acid Solubility & Storage

This guide serves as an advanced technical manual for the handling, solubilization, and storage of Cyanine7.5 carboxylic acid (non-sulfonated) .[] It is designed for researchers requiring high-fidelity near-infrared (NIR) imaging data and robust bioconjugation workflows.[]

Executive Summary

Cyanine7.5 carboxylic acid (Cy7.5-COOH) is a near-infrared fluorophore used extensively for in vivo imaging due to its emission peak (~808 nm), which falls within the "biological window" where tissue autofluorescence is minimal.[] However, unlike its Sulfo- analogue, Cyanine7.5 carboxylic acid is hydrophobic .[]

Successful application relies entirely on managing its solubility profile.[] Direct dissolution in aqueous buffers will lead to immediate aggregation, fluorescence quenching, and experimental failure.[] This guide details the "Organic-First" reconstitution strategy and long-term preservation protocols to ensure spectral integrity.

Part 1: Physicochemical Profile[1][2]

Understanding the fundamental properties of Cy7.5-COOH is a prerequisite for correct handling.[]

| Property | Value / Characteristic |

| Molecular Weight | ~685.34 Da (Chloride salt) |

| Appearance | Dark green crystalline powder |

| Excitation Max ( | 788 nm |

| Emission Max ( | 808 nm |

| Extinction Coefficient ( | ~223,000 |

| Solubility (Organic) | High: DMSO, DMF, Dichloromethane |

| Solubility (Aqueous) | Very Low (Prone to aggregation) |

| Functional Group | Carboxylic acid (-COOH) for activation/conjugation |

CRITICAL DISTINCTION: Do not confuse this molecule with Sulfo-Cyanine7.5 carboxylic acid .[] The Sulfo- variant is water-soluble.[][2][3][4] If your protocol requires a purely aqueous workflow without organic co-solvents, you are likely using the wrong reagent.[]

Part 2: Solubility & Reconstitution Protocol

The most common cause of low signal intensity with Cy7.5 is H-aggregation (stacking of dye molecules) caused by improper solubilization.[]

The "Organic-First" Reconstitution Method

Use this protocol to prepare a stable stock solution.[]

Materials:

-

Anhydrous DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide).[] Note: DMF is preferred if performing NHS-ester activation later.[]

-

Vortex mixer.[]

-

Amber microcentrifuge tubes (light protection).[]

Step-by-Step Workflow:

-

Equilibration: Allow the vial of Cy7.5 powder to warm to room temperature before opening (approx. 20 mins). This prevents condensation from forming inside the cold vial, which degrades the dye via hydrolysis.

-

Primary Solubilization: Add sufficient anhydrous DMSO/DMF to the powder to create a high-concentration stock (1–10 mM) .[]

-

Why? High concentrations in organic solvents prevent hydrolysis and minimize surface adsorption losses.[]

-

-

Dissolution: Vortex vigorously for 30 seconds. Inspect the bottom of the tube to ensure no particulates remain.

-

Working Solution Preparation:

-

Dilute the organic stock into your aqueous buffer (PBS, Borate, etc.) immediately before use.[]

-

Rule of Thumb: Keep the final organic solvent concentration < 5% (v/v) for biological assays to avoid solvent toxicity or protein denaturation.

-

Example: To make 1 mL of labeling buffer, add 10 µL of Stock Dye to 990 µL of Buffer.[]

-

Visualizing the Workflow

The following diagram illustrates the critical decision points in the solubilization process.

Figure 1: Critical workflow for reconstituting hydrophobic Cyanine7.5, highlighting the "Organic-First" requirement.

Part 3: Storage & Stability Conditions

Cyanine dyes are polymethine chains susceptible to oxidative degradation and photobleaching.[] Strict adherence to storage protocols is required to maintain the 24-month shelf life.

1. Lyophilized Powder (Long-Term)

-

Temperature: -20°C.

-

Light: Absolute darkness (wrap vials in foil).

-

Atmosphere: Desiccated.[][3][5][6] Moisture is the primary enemy of stability.

-

Shelf Life: ~24 months if unopened and stored correctly.[]

2. Stock Solutions (DMSO/DMF)

-

Temperature: -20°C.

-

Duration: Stable for 1–2 months.

-

Precaution: Store in single-use aliquots to avoid repeated freeze-thaw cycles.

-

Mechanism:[] Repeated freezing causes condensation and ice crystal formation, which can hydrolyze the carboxylic acid or degrade the polymethine chain.[]

-

3. Aqueous Working Solutions

-

Temperature: 4°C or Room Temperature.

-

Duration: Use immediately.

-

Risk: In water, Cy7.5 will slowly aggregate over hours, causing a drop in fluorescence quantum yield.[] Do not store aqueous solutions overnight.[]

Part 4: Quality Control & Troubleshooting

Before committing valuable biological samples, validate the integrity of your dye.[]

The Spectral Check

Dilute a small aliquot of your dye into methanol or ethanol (not water, to ensure monomeric state) and measure the absorbance.[]

-

Pass: A sharp, narrow peak at ~788 nm.[]

-

Fail (Aggregation): A broadened peak or a new "shoulder" appearing around 700–750 nm (H-aggregates).[]

-

Fail (Degradation): Significant loss of absorbance intensity compared to the theoretical extinction coefficient (

).

Troubleshooting Table

| Symptom | Probable Cause | Corrective Action |

| Low Fluorescence Signal | Fluorescence Quenching (Aggregation) | Ensure organic stock was used.[] Increase organic co-solvent % or add surfactant (e.g., Tween-20) if assay permits.[] |

| Precipitation | Concentration too high in aqueous buffer | Lower the loading concentration. Do not exceed solubility limits of the hydrophobic core. |

| Blue/Bleached Appearance | Oxidative Degradation | Dye was exposed to light or air for too long.[] Discard and prepare fresh stock. |

References

Sources

- 2. interchim.fr [interchim.fr]

- 3. biopioneer.com.tw [biopioneer.com.tw]

- 4. sulfo-Cyanine7.5 carboxylic acid – HyperCyte [hypercyte.com]

- 5. Sulfo-Cyanine 7.5 carboxylic acid (A270302) | Antibodies.com [antibodies.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Cyanine 7.5 carboxylic acid (A270177) | Antibodies.com [antibodies.com]

Technical Deep Dive: The Carboxylic Acid Functionality of Cyanine7.5

The following technical guide details the structural, chemical, and experimental parameters of the carboxylic acid form of Cyanine7.5.

Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The NIR Advantage

Cyanine7.5 (Cy7.5) represents a critical class of near-infrared (NIR) fluorophores used extensively in in vivo imaging and high-sensitivity bioassays. Unlike its predecessor Cyanine7, Cy7.5 incorporates benzoindole rings rather than simple indole rings.[] This structural expansion extends the conjugation system, red-shifting the fluorescence emission (~808 nm) deeper into the "biological window" where tissue autofluorescence is minimal.

The Carboxylic Acid form of Cy7.5 is the non-activated precursor.[2][3][4] While less convenient than pre-activated NHS esters for immediate labeling, it offers superior stability, lower cost, and the chemical versatility required for complex conjugation strategies (e.g., nanoparticle functionalization or click-chemistry intermediate synthesis).

Chemical Physics & Structural Logic

The Benzoindole Shift

The defining feature of Cy7.5 is the fusion of benzene rings onto the indole core. This modification alters the molecular orbital energy levels, narrowing the HOMO-LUMO gap.

-

Cyanine7: Indole + Heptamethine chain.

-

Cyanine7.5: Benzoindole + Heptamethine chain.

This structural difference is not cosmetic; it is the primary driver for the ~20–30 nm red shift compared to Cy7, pushing the emission past 800 nm, which is critical for penetrating blood and skin tissue.

Solubility & Forms: A Critical Distinction

Researchers often conflate the sulfonated and non-sulfonated forms. The carboxylic acid group exists in both, but the solvent compatibility is diametrically opposed.

| Feature | Cyanine7.5 Carboxylic Acid (Non-Sulfonated) | Sulfo-Cyanine7.5 Carboxylic Acid |

| Solubility | Hydrophobic (DMSO, DMF, DCM, Methanol) | Hydrophilic (Water, PBS, Buffer) |

| Charge | Net Positive (+1) | Net Negative (due to SO3- groups) |

| Primary Use | Nanoparticles, Organic Phase Reactions | Protein/Ab Labeling, Aqueous Phase |

| Aggregation | High risk in water (H-aggregates) | Low risk (Sulfonates repel stacking) |

Spectral Properties

Data based on PBS (Sulfo) or Methanol/DMSO (Non-Sulfo).

| Property | Value |

| Excitation Max | 788 nm |

| Emission Max | 808 nm |

| Extinction Coefficient ( | ~223,000 |

| Quantum Yield | ~0.10 (Solvent dependent) |

| Molecular Weight | ~685.34 Da (Non-sulfo) / ~1083.41 Da (Sulfo-K+) |

The Carboxylic Acid Handle: Mechanism of Activation

The free carboxylic acid (-COOH) on Cy7.5 is chemically inert toward amines or thiols under physiological conditions. To attach this dye to a biomolecule (e.g., an antibody or peptide), the acid must be activated in situ to form a reactive intermediate.

Why use the Acid form?

-

Stability: NHS esters hydrolyze rapidly in moisture. The acid form is stable for years at -20°C.[2][5][6][7]

-

Control: It serves as a perfect non-reactive negative control in binding assays.

-

Surface Chemistry: For metallic nanoparticles (Gold/Iron Oxide), the carboxyl group can coordinate directly to the surface or be activated for covalent amide bonding.

Activation Pathway (EDC/NHS Chemistry)

The standard protocol utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to convert the acid into a semi-stable NHS ester, which then attacks primary amines.

Figure 1: The activation pathway of Cy7.5 Carboxylic Acid using carbodiimide chemistry. The unstable O-Acylisourea intermediate is stabilized by NHS to allow efficient amine coupling.

Experimental Protocol: Bioconjugation

Objective: Covalent attachment of Sulfo-Cy7.5 Carboxylic Acid to a monoclonal antibody (mAb).

Reagents Preparation

-

Cy7.5 Stock: Dissolve 1 mg Sulfo-Cy7.5-COOH in 100 µL anhydrous DMSO (10 mg/mL).

-

EDC Stock: Prepare fresh 10 mg/mL in dry DMSO or water.

-

Sulfo-NHS Stock: Prepare fresh 10 mg/mL in dry DMSO or water.

-

Activation Buffer: 0.1 M MES, pH 6.0 (Crucial: EDC is most stable at pH < 6.5).

-

Coupling Buffer: 1X PBS, pH 7.4.

Step-by-Step Workflow

-

Activation (The "Zero-Length" Step):

-

Add Cy7.5 stock to Activation Buffer (final conc. ~1 mM).

-

Add 10-fold molar excess of EDC and 10-fold molar excess of Sulfo-NHS.

-

Reaction: Incubate for 15–30 minutes at room temperature (RT) in the dark.

-

Checkpoint: The solution now contains Cy7.5-NHS ester.[8]

-

-

Coupling:

-

If the protein is in an amine-free buffer (PBS), add the activated dye mixture directly to the protein solution.

-

Ratio: Aim for a 5–10 molar excess of Dye over Protein.

-

pH Adjustment: Ensure the final pH is 7.2–7.[9]5. (Note: The MES from step 1 will lower the pH; adjust with 1M bicarbonate if necessary, but keep pH < 8.0 to prevent hydrolysis).

-

Incubate 2 hours at RT or overnight at 4°C.

-

-

Purification (Self-Validation):

-

Remove unreacted dye using a Desalting Column (e.g., PD-10 or Zeba Spin) or Dialysis (MWCO 10-20 kDa).

-

Validation: Run a UV-Vis spectrum of the purified product. You should see distinct peaks at 280 nm (Protein) and 788 nm (Cy7.5).

-

Degree of Labeling (DOL) Calculation

To verify the protocol, calculate the DOL:

- : Absorbance at 788 nm.[3][4][6]

- : 223,000.[3][6]

- : Correction factor for Cy7.5 absorbance at 280 nm.

Applications in Drug Development

In Vivo Biodistribution

Cy7.5 is a gold standard for tracking biologics. The carboxylic acid form allows researchers to label polymeric nanoparticles (e.g., PLGA) during synthesis.

-

Method: Dissolve hydrophobic Cy7.5-COOH in the organic phase (DCM) with the polymer before emulsion.

-

Result: The dye is entrapped within the core, protecting it from quenching and enzymatic degradation in the blood.

Deep Tissue Imaging

Due to the inverse relationship between photon scattering and wavelength (

References

-

Lumiprobe. Sulfo-Cyanine7.5 carboxylic acid: Spectral properties and solubility. Lumiprobe Corporation. Link

-

Thermo Fisher Scientific. EDC/NHS Crosslinking Chemistry and Protocols. Thermo Fisher Scientific Technical Guides. Link

-

Antibodies.com. Cyanine 7.5 Carboxylic Acid Product Specifications and Extinction Coefficients.[3][10] Antibodies.com.[3][10] Link[3]

-

BOC Sciences. Cyanine Dyes: Structure, Properties, and Applications (Cy7 vs Cy7.5). BOC Sciences Technical Notes.

-

Gene Link. Cyanine 7.5 Sulfo NHS and Conjugation Yields. Gene Link Product Documentation. Link

Sources

- 2. apexbt.com [apexbt.com]

- 3. Cyanine 7.5 carboxylic acid (A270177) | Antibodies.com [antibodies.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. lunanano.ca [lunanano.ca]

- 7. lumiprobe.com [lumiprobe.com]

- 8. genelink.com [genelink.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Sulfo-Cyanine 7.5 carboxylic acid (A270302) | Antibodies.com [antibodies.com]

The Role of Cyanine7.5 Carboxylic Acid in Advanced Biological Research: A Technical Guide

This guide provides an in-depth technical overview of Cyanine7.5 (Cy7.5) carboxylic acid, a near-infrared (NIR) fluorescent dye, for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties and explore its core applications, providing both the theoretical basis and practical methodologies for its use in the laboratory.

Introduction to Cyanine7.5 and the Near-Infrared Imaging Window

In the realm of fluorescence imaging, the near-infrared (NIR) window, typically spanning from 650 to 900 nm, offers a distinct advantage for in vivo and deep-tissue studies.[1] Biological tissues exhibit minimal autofluorescence and lower light absorption in this spectral range, allowing for deeper photon penetration and higher signal-to-noise ratios.[2][3] Cyanine7.5, a member of the cyanine dye family, is a prominent fluorophore that operates within this advantageous NIR window, making it an invaluable tool for a variety of research applications.[4][5] Its chemical structure, featuring a polymethine chain, is engineered for high photostability and a large molar extinction coefficient.[4][6]

The carboxylic acid functional group on the Cyanine7.5 molecule serves as a versatile handle for covalent attachment to a wide array of biomolecules, including proteins, antibodies, nucleic acids, and nanoparticles.[][8] This adaptability is central to its widespread use in creating targeted molecular probes for advanced imaging and diagnostic applications.

Physicochemical and Spectral Properties of Cyanine7.5 Carboxylic Acid

A thorough understanding of the properties of Cyanine7.5 carboxylic acid is crucial for its effective implementation in experimental design.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~788 nm | [4][][9] |

| Emission Maximum (λem) | ~808 nm | [4][][9] |

| Molar Extinction Coefficient (ε) | ~223,000 M⁻¹cm⁻¹ | [][9] |

| Stokes Shift | ~20 nm | [4] |

| Molecular Weight | ~685.34 Da | [9] |

| Solubility | Soluble in organic solvents (DMSO, DMF); low solubility in water | [][9] |

| Appearance | Green powder | [][9] |

Note: The spectral properties can be influenced by the local microenvironment, such as solvent polarity and conjugation to biomolecules.

Core Research Applications of Cyanine7.5 Carboxylic Acid

The unique characteristics of Cyanine7.5 carboxylic acid underpin its utility in several key research areas.

In Vivo Imaging

The premier application of Cyanine7.5 is in non-invasive in vivo imaging of small animals.[4][5][10] Its emission in the NIR range allows for the visualization of biological processes deep within living organisms with minimal interference from tissue autofluorescence.[2][3][] This capability is pivotal for monitoring disease progression, evaluating the efficacy of therapeutic interventions, and studying the biodistribution of drug delivery systems in real-time.[]

Conceptual Workflow for In Vivo Imaging

Caption: Workflow for in vivo imaging using a Cy7.5-labeled probe.

Molecular Probes for Cellular and Molecular Biology

As a molecular probe, Cyanine7.5 carboxylic acid can be conjugated to specific biomolecules to investigate their localization, interactions, and dynamics within cellular environments.[] By attaching Cy7.5 to antibodies, researchers can perform highly sensitive immunofluorescence microscopy and flow cytometry.[4] Similarly, labeling nucleic acids with Cy7.5 facilitates the study of gene expression and localization.

Drug Delivery Research

Cyanine7.5 carboxylic acid is instrumental in the development and optimization of drug delivery systems.[] By labeling carriers such as nanoparticles or liposomes, researchers can visually track their biodistribution, accumulation at target sites, and clearance from the body.[] This information is critical for designing safer and more effective drug delivery vehicles.

Clinical Diagnostics

The high sensitivity and specificity offered by Cyanine7.5 make it a valuable component in the development of clinical diagnostic assays.[] Its use in immunoassays and nucleic acid detection tests allows for the sensitive detection of biomarkers associated with various diseases.[]

Bioconjugation: The Gateway to Functionality

The carboxylic acid group of Cyanine7.5 is the key to its versatility, but it must first be activated to react with primary amines on biomolecules. The most common method for this is the formation of an N-hydroxysuccinimide (NHS) ester.

Diagram of Carboxylic Acid Activation and Amine Coupling

Caption: Activation of Cy7.5 carboxylic acid and subsequent bioconjugation.

Experimental Protocol: Labeling a Protein with Cyanine7.5 NHS Ester

This protocol provides a general guideline for labeling proteins with amine-reactive dyes. Optimization may be required for specific proteins and applications. This protocol is adapted from methodologies for NHS ester conjugations.[11][12]

Materials:

-

Cyanine7.5 carboxylic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Protein to be labeled (in an amine-free buffer, e.g., PBS pH 7.2-7.4)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Purification column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

Procedure:

-

Prepare a Stock Solution of Cyanine7.5: Dissolve Cyanine7.5 carboxylic acid in anhydrous DMSO to a concentration of 10 mg/mL.

-

Activate the Carboxylic Acid:

-

In a separate microcentrifuge tube, dissolve EDC and NHS in anhydrous DMSO to a final concentration of 0.1 M each.

-

Add a 1.5-fold molar excess of both EDC and NHS to the Cyanine7.5 carboxylic acid solution.

-

Incubate the mixture at room temperature for 15-30 minutes to form the NHS ester.

-

-

Prepare the Protein Solution:

-

Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL. The optimal pH for the reaction with primary amines is 8.0-9.0.[11]

-

-

Conjugation Reaction:

-

Add the activated Cyanine7.5-NHS ester solution to the protein solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.

-

Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Separate the labeled protein from the unreacted dye and byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.[11]

-

Collect the fractions containing the labeled protein, which will be visibly colored and will elute first.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~788 nm (for Cyanine7.5).

-

Conclusion

Cyanine7.5 carboxylic acid is a powerful and versatile tool in the arsenal of modern biological research. Its favorable spectral properties within the NIR window provide unparalleled opportunities for deep-tissue and whole-animal imaging. The ability to covalently attach this fluorophore to a multitude of biomolecules via its carboxylic acid group enables the creation of highly specific probes for a wide range of applications, from fundamental cell biology to preclinical drug development. A comprehensive understanding of its properties and conjugation chemistry, as outlined in this guide, is essential for harnessing its full potential to advance scientific discovery.

References

-

AxisPharm. (n.d.). Cyanine7.5 dye. Retrieved from [Link]

-

Antibodies.com. (n.d.). Cyanine 7.5 carboxylic acid (A270177). Retrieved from [Link]

- S. A. Hilderbrand & R. Weissleder. (2010). Near-infrared Molecular Probes for In Vivo Imaging. Current Protocols in Chemical Biology, 2(3), 209-228.

- Lee, S., et al. (2024). Advancing fluorescence imaging: enhanced control of cyanine dye-doped silica nanoparticles. Journal of Nanobiotechnology, 22(1), 284.

Sources

- 1. Near-infrared Molecular Probes for In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biotium.com [biotium.com]

- 3. Near Infrared Fluorescent Dyes – For In Vivo Imaging - Chemodex [chemodex.com]

- 4. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]

- 5. Cyanine 7.5 monoacid [equivalent to Cy7.5® acid] | AAT Bioquest [aatbio.com]

- 6. lumiprobe.com [lumiprobe.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Cyanine 7.5 carboxylic acid (A270177) | Antibodies.com [antibodies.com]

- 10. Near-Infrared iFluor® Dyes for in vivo Imaging | AAT Bioquest [aatbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. genelink.com [genelink.com]

Methodological & Application

Application Note: High-Fidelity Conjugation of Cyanine7.5 Carboxylic Acid to Biomolecules

Executive Summary & Scientific Rationale

Cyanine7.5 (Cy7.5) is a near-infrared (NIR) fluorophore with peak excitation/emission (~788 nm / 808 nm) situated ideally within the "optical window" of biological tissues. This range minimizes autofluorescence and maximizes tissue penetration, making it the gold standard for in vivo imaging.

However, the Carboxylic Acid (-COOH) form of Cy7.5 is non-reactive toward biological amines under physiological conditions. Unlike the pre-activated NHS-ester variants, the carboxylic acid form offers superior shelf-stability and significantly lower cost, but it demands a rigorous in situ activation protocol.

This application note details the Two-Step Activation Strategy using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and Sulfo-NHS. We prioritize the two-step method over one-pot mixtures to prevent protein cross-linking (polymerization) and to maximize the Degree of Labeling (DOL).

Mechanism of Action: Carbodiimide Chemistry

The conjugation relies on converting the stable carboxyl group of Cy7.5 into a semi-stable amine-reactive intermediate.

-

Activation: EDC reacts with the carboxylate on Cy7.5 to form an unstable O-acylisourea intermediate.

-

Stabilization: Sulfo-NHS displaces the isourea to form a succinimidyl ester (Cy7.5-NHS). This ester is hydrolysis-resistant enough to survive the time required to mix with the protein but reactive enough to attack primary amines.

-

Conjugation: The Cy7.5-NHS attacks primary amines (Lysine

-amines or N-terminal

Workflow Visualization

Figure 1: The two-stage chemical transformation from inert carboxylic acid to stable bioconjugate.

Materials & Reagents

To ensure reproducibility, use reagents meeting the specifications below.

| Reagent | Specification | Critical Note |

| Cyanine7.5 Carboxylic Acid | >95% Purity | Store at -20°C, protected from light. Hydrophobic; requires organic solvent. |

| EDC (EDAC) | Commercial Grade | Hygroscopic. Equilibrate to RT before opening. Must be fresh. |

| Sulfo-NHS | Premium Grade | Increases solubility and stability of the intermediate. |

| Anhydrous DMSO/DMF | <0.1% Water | Water causes hydrolysis of the active ester. |

| Activation Buffer | 0.1 M MES, pH 6.0 | Acidic pH stabilizes the O-acylisourea intermediate. |

| Conjugation Buffer | 1X PBS or Bicarbonate, pH 8.3 | NO primary amines (Tris, Glycine, BSA) allowed. |

| Desalting Column | PD-10 or Zeba Spin | MWCO must be appropriate for the target protein. |

Detailed Protocol

Phase 1: Protein Preparation (The "Clean Slate")

Goal: Remove interfering amines.

-

Buffer Exchange: If the protein is in Tris or contains BSA/Azide, dialyze or desalt into 1X PBS (pH 7.2–7.4) .

-

Concentration: Adjust protein concentration to 1–5 mg/mL .

-

Why? Higher concentrations drive the reaction kinetics forward (Second-order reaction).

-

-

pH Adjustment: Immediately prior to mixing with the dye, adjust the protein solution to pH 8.3 using 1M Sodium Bicarbonate (add 1/10th volume).

Phase 2: Dye Activation (The "Engine")

Goal: Create the reactive NHS-ester in situ.

-

Solubilization: Dissolve 1 mg of Cyanine7.5 Carboxylic Acid in 100 µL of anhydrous DMSO . Vortex until fully dissolved.

-

Activator Prep: Dissolve EDC and Sulfo-NHS in dry DMSO or MES buffer immediately before use.

-

Reaction Mix: Combine the following in a microcentrifuge tube:

-

Calculated volume of Cy7.5 solution.

-

10-fold molar excess of EDC (relative to dye).

-

10-fold molar excess of Sulfo-NHS (relative to dye).

-

-

Incubation: Incubate for 15–20 minutes at Room Temperature (RT) in the dark.

-

Note: Do not exceed 30 minutes, or hydrolysis of the NHS ester will begin to compete with formation.

-

Phase 3: Conjugation

Goal: Covalent attachment.

-

Molar Ratio Calculation: For antibodies (IgG), target a 10:1 to 20:1 Dye-to-Protein molar excess.

-

Insight: Cy7.5 is bulky. Lower ratios (10:1) prevent precipitation and fluorescence quenching (H-dimer formation).

-

-

Mixing: Add the activated dye mixture dropwise to the protein solution while gently vortexing.

-

Constraint: Ensure the final volume of organic solvent (DMSO) does not exceed 10-15% of the total volume to prevent protein denaturation.

-

-

Incubation: Incubate for 1 hour at RT or Overnight at 4°C with continuous gentle agitation, protected from light.

Phase 4: Purification

Goal: Remove free dye and byproducts.

-

Separation: Apply the reaction mixture to a pre-equilibrated Desalting Column (e.g., Sephadex G-25 or Zeba Spin).

-

Elution: Elute with PBS (pH 7.4). The conjugate (high MW) will elute first; free dye (low MW) will remain in the column.

-

Visual Check: You will see two blue/green bands. Collect the fast-moving first band.

-

Characterization: Degree of Labeling (DOL)

Validation is mandatory. You must calculate how many dye molecules are attached per protein.

Formula:

Constants for Cyanine7.5:

- (Extinction Coeff): 223,000 M⁻¹cm⁻¹ (at ~788 nm)

- (Correction Factor 280nm): 0.04 (This corrects for the dye's absorption at 280nm).

- (IgG): 203,000 M⁻¹cm⁻¹

Interpretation:

-

DOL < 1: Under-labeled. Increase dye excess or check EDC quality.

-

DOL 2–4: Optimal for antibodies (High signal, low quenching).

-

DOL > 5: Over-labeled. Risk of precipitation and "self-quenching" (reduced fluorescence quantum yield).

Troubleshooting Logic

Use this decision tree to diagnose conjugation failures.

Figure 2: Diagnostic workflow for common conjugation anomalies.

References

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on carbodiimide chemistry).

-

Thermo Fisher Scientific. Crosslinking Chemistry Handbook. (Detailed mechanics of EDC/NHS reactions).

-

Lumiprobe Corporation. Cyanine7.5 carboxylic acid datasheet. (Source for spectral properties and solubility data).

-

Cytiva (formerly GE Healthcare). Antibody Labeling and Purification Protocols.

How to label proteins with Cyanine7.5 carboxylic acid

Application Note: High-Fidelity Labeling of Proteins with Cyanine7.5 Carboxylic Acid

Abstract

This technical guide outlines the protocol for conjugating Cyanine7.5 carboxylic acid (Cy7.5-COOH) to proteins. Unlike pre-activated NHS esters, the carboxylic acid form requires in situ activation using carbodiimide chemistry (EDC/Sulfo-NHS) to generate a reactive intermediate capable of forming stable amide bonds with primary amines (lysine residues).[1] This protocol is optimized for researchers requiring high-efficiency Near-Infrared (NIR) labeling for in vivo imaging and flow cytometry, offering a cost-effective alternative to pre-activated dyes while maintaining labeling stoichiometry and protein stability.

Introduction & Mechanism

Cyanine7.5 is a near-infrared fluorophore (

The Carboxylic Acid form of Cy7.5 is non-reactive toward amines. To label a protein, the carboxyl group must first be activated.[2] We utilize a two-step activation strategy:

-

Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylate to form an unstable O-acylisourea intermediate.[1][3][4][5]

-

Stabilization: N-hydroxysulfosuccinimide (Sulfo-NHS) displaces the O-acylisourea to form a semi-stable, amine-reactive Sulfo-NHS ester .

-

Conjugation: This active ester reacts with primary amines on the protein (N-terminus or

-amino groups of lysines) to form a covalent amide bond.